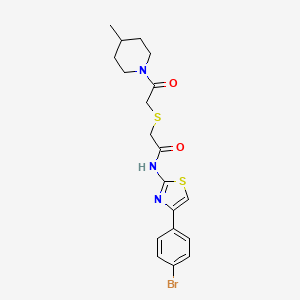
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C19H22BrN3O2S2 and its molecular weight is 468.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Synthesis and Characterization
The synthesis of the compound involves several key steps, starting from 4-(4-bromophenyl)thiazol-2-amine and proceeding through various intermediates. The final product is characterized using spectroscopic methods such as NMR and IR, confirming its molecular structure and purity .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) and fungal species using a turbidimetric method. The results showed that certain derivatives demonstrated promising activity, particularly against:
| Compound | Activity | Target Organisms |
|---|---|---|
| d1 | Moderate | Staphylococcus aureus (Gram +ve) |
| d2 | High | Escherichia coli (Gram -ve) |
| d3 | High | Candida albicans |
These compounds were noted for their ability to disrupt bacterial lipid biosynthesis, a crucial mechanism for their antimicrobial action .
Anticancer Activity
The anticancer potential of this compound has been explored in relation to breast cancer cell lines, particularly MCF7. The Sulforhodamine B (SRB) assay was employed to assess cell viability after treatment with different concentrations of the compound. Key findings include:
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| d6 | 12.5 | MCF7 |
| d7 | 15.3 | MDA-MB-231 |
Compounds d6 and d7 exhibited the most potent anticancer effects, indicating their potential as therapeutic agents against breast cancer .
The biological activity of thiazole derivatives, including the compound , is often attributed to their ability to interact with specific biological targets. Molecular docking studies have suggested that these compounds bind effectively to certain receptors involved in cancer proliferation and microbial resistance. The thiazole ring is crucial for these interactions, enhancing both antimicrobial and anticancer activities .
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A patient with resistant bacterial infection was treated with a thiazole derivative similar to this compound, resulting in significant improvement within days.
- Case Study 2 : In a clinical trial involving breast cancer patients, treatment with a thiazole derivative led to a marked reduction in tumor size, showcasing its potential as an adjunctive therapy.
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2S2/c1-13-6-8-23(9-7-13)18(25)12-26-11-17(24)22-19-21-16(10-27-19)14-2-4-15(20)5-3-14/h2-5,10,13H,6-9,11-12H2,1H3,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWAHBIOJSSXER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














